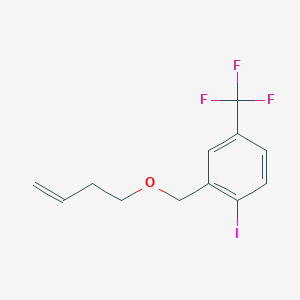![molecular formula C30H25OSi B12637533 {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl CAS No. 920985-14-4](/img/structure/B12637533.png)
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a diphenylsilyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl typically involves the reaction of 4-(naphthalen-2-yl)phenol with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing automated systems for mixing and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can yield alcohols or amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism by which {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved would depend on the context of its application, such as in catalysis or as a material component.
Comparación Con Compuestos Similares
Similar Compounds
- {1-[4-(Naphthalen-2-yl)phenyl]methoxy}(diphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(triphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(dimethyl)silyl
Uniqueness
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is unique due to its specific combination of a naphthalene ring, a phenyl group, and a diphenylsilyl moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis. The presence of the diphenylsilyl group also enhances its stability and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
920985-14-4 |
|---|---|
Fórmula molecular |
C30H25OSi |
Peso molecular |
429.6 g/mol |
InChI |
InChI=1S/C30H25OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-23H,1H3 |
Clave InChI |
OAFURWDQSFQIRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


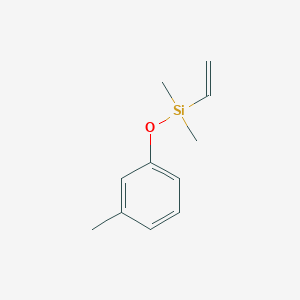

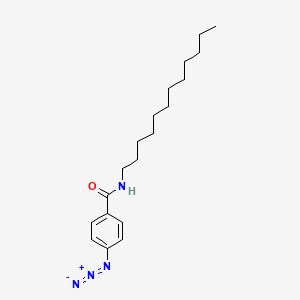
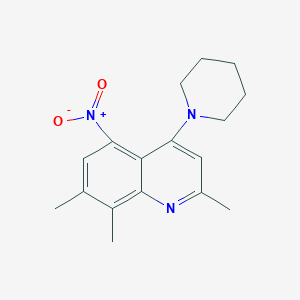
![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)
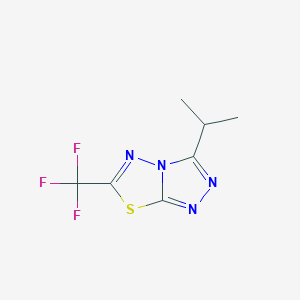
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
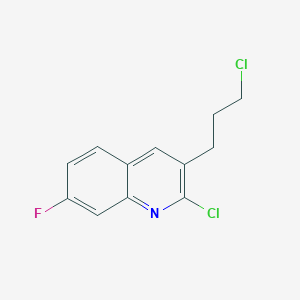
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
